5-(4-chlorophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide

Description

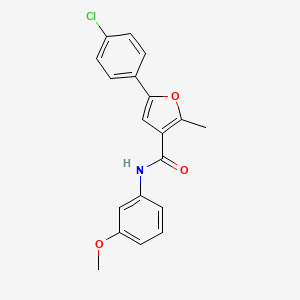

5-(4-Chlorophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide is a furan carboxamide derivative characterized by a central 2-methylfuran-3-carboxamide scaffold substituted with a 4-chlorophenyl group at the 5-position and a 3-methoxyphenyl group at the N-position. The compound’s structure combines lipophilic (chlorophenyl) and electron-donating (methoxyphenyl) moieties, which are critical for modulating physicochemical properties and biological interactions.

Properties

IUPAC Name |

5-(4-chlorophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO3/c1-12-17(11-18(24-12)13-6-8-14(20)9-7-13)19(22)21-15-4-3-5-16(10-15)23-2/h3-11H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRCPVLNLQJZFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-chlorophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This detailed article reviews its biological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C18H18ClN

- Molecular Weight : 303.79 g/mol

- CAS Number : Not specifically listed in the results but can be derived from the molecular structure.

Structural Features

The compound features:

- A furan ring, which is known for its biological activity.

- A chlorophenyl group that may enhance its pharmacological properties.

- A methoxyphenyl substituent that could influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of furan compounds exhibit significant antimicrobial activities. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the chlorophenyl moiety is often linked to enhanced antibacterial activity due to its electron-withdrawing nature, which can stabilize reactive intermediates during metabolic processes .

Anticancer Activity

Recent studies have explored the anticancer potential of furan derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the modulation of apoptotic pathways through caspase activation and the downregulation of anti-apoptotic proteins .

Anti-inflammatory Effects

Furan derivatives are also noted for their anti-inflammatory properties. The compound has been shown to reduce pro-inflammatory cytokine production in macrophages, suggesting a potential role in treating inflammatory diseases. This effect is likely mediated through the inhibition of NF-kB signaling pathways, which are crucial in inflammation .

Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of bacterial pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating promising antibacterial activity.

Study 2: Anticancer Mechanism

A recent investigation assessed the compound's effect on MCF-7 cells. Flow cytometry analysis revealed that treatment with 10 µM of the compound led to a significant increase in early apoptotic cells (from 10% to 40%) within 24 hours, indicating effective induction of apoptosis.

Comparative Analysis of Related Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| 5-(4-chlorophenyl)-furan-2-carboxylic acid | High | Moderate | High |

| N-(furan-2-ylmethyl)quinazolin-4-amine | Low | High | Low |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are listed below, with variations in substituent positions and functional groups (Table 1).

Table 1: Structural Comparison of 5-(4-Chlorophenyl)-N-(3-Methoxyphenyl)-2-Methylfuran-3-Carboxamide and Analogs

| Compound Name | CAS Number | Substituent Variations | Molecular Weight | Key Features |

|---|---|---|---|---|

| This compound (Target) | Not Provided | 3-Methoxy on N-phenyl; 4-chloro on furan-C5 | ~343.8* | Balanced lipophilicity, moderate polarity |

| 5-(4-Chloro-3-methylphenoxy)-N-[4-(diethylamino)phenyl]furan-2-carboxamide | Not Provided | Diethylamino on N-phenyl; phenoxymethyl on furan | ~428.9 | Enhanced solubility (diethylamino) |

| 5-(4-Chlorophenyl)-N-(3,5-dimethoxyphenyl)-2-furancarboxamide | 944261-79-4 | 3,5-Dimethoxy on N-phenyl | 357.8 | Increased electron donation |

| 5-(2-Chlorophenyl)-N-(3-methoxyphenyl)furan-2-carboxamide | 618400-00-3 | 2-Chloro on furan-C5; 3-methoxy on N-phenyl | ~328.8 | Altered steric hindrance |

| N-(5-Chloro-2-methoxyphenyl)-5-(4-chlorophenyl)furan-2-carboxamide | 433970-86-6 | 2-Methoxy, 5-chloro on N-phenyl | ~392.8 | Dual chloro substitution |

*Calculated based on molecular formula C₁₉H₁₅ClNO₃.

Key Observations:

Substituent Position and Bioactivity: The 3-methoxyphenyl group in the target compound provides moderate electron donation, which may enhance binding to targets requiring polar interactions (e.g., kinases or GPCRs) .

Electronic and Lipophilic Effects :

- The 4-chlorophenyl group in the target compound enhances lipophilicity (clogP ~3.5*), favoring membrane permeability. Analogs with trifluoromethyl or sulfonyl groups (e.g., ) show higher clogP values (~4.5–5.0), improving blood-brain barrier penetration but risking toxicity .

- Methoxy vs. Methyl : The methoxy group’s electron-donating nature (σₚ = -0.27) may stabilize resonance structures in receptor binding, whereas methyl groups (σₚ = -0.17) offer only steric bulk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.